7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile
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Overview
Description
7-Butoxy-4-oxo-4H-chromene-3-carbonitrile is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Butoxy-4-oxo-4H-chromene-3-carbonitrile typically involves a multi-step process. One common method is the reaction of 4-oxo-4H-chromene-3-carbaldehyde with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, environmentally friendly solvents and catalysts are often employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Butoxy-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
7-Butoxy-4-oxo-4H-chromene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Butoxy-4-oxo-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 7-Bromo-4-oxo-4H-chromene-3-carbonitrile
- 7-Fluoro-4-oxo-4H-chromene-3-carbonitrile
- 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile
Comparison: Compared to its analogs, 7-Butoxy-4-oxo-4H-chromene-3-carbonitrile is unique due to its butoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
50743-25-4 |
---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
7-butoxy-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C14H13NO3/c1-2-3-6-17-11-4-5-12-13(7-11)18-9-10(8-15)14(12)16/h4-5,7,9H,2-3,6H2,1H3 |
InChI Key |
YBWQJXKAZBKKBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)C#N |
Origin of Product |
United States |
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